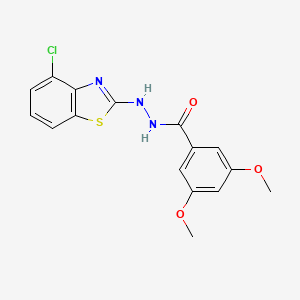

N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Description

Properties

IUPAC Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-22-10-6-9(7-11(8-10)23-2)15(21)19-20-16-18-14-12(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXBWPRFXBKHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N’-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Agriculture: It is explored for its potential as a pesticide or herbicide.

Materials Science: The compound is investigated for its use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzohydrazide Moiety

- Compound 6h (N′-((E)-2,4-dihydroxy-6-((E)-4-hydroxystyryl)benzylidene)-3,5-dimethoxybenzohydrazide): Features a styryl group and hydroxyl substituents, yielding a yellow solid with a melting point of 210–212 °C. Tested against colorectal cancer cells (SW480/SW620), it demonstrated moderate activity but lower selectivity compared to non-malignant cells (CHO-K1/HaCaT) .

- Compound 13 (N’-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-3,5-dimethoxybenzohydrazide): Incorporates a naphthoquinone group instead of benzothiazole, showing potent trypanocidal (IC50 1.83 µM) and leishmanicidal (IC50 9.65 µM) activity with high selectivity (SI = 95.28) .

Key Differences :

- The target compound’s 4-chloro-benzothiazole core may enhance cytotoxicity compared to the naphthoquinone in Compound 13, but selectivity must be verified.

Heterocyclic Core Modifications

- Triazole-thiones (Compounds 7–9) : Synthesized via cyclization of hydrazinecarbothioamides, these compounds exhibit tautomerism (thione vs. thiol forms) and lack the carbonyl group, altering their electronic profiles compared to hydrazides .

- Benzimidazole hybrids (Compounds 3a–3b) : Feature a benzimidazole core linked to substituted benzohydrazides, which may enhance DNA binding but reduce solubility due to increased aromaticity .

Anticancer Activity

- Benzothiazole-based inhibitors (e.g., Cpd D in ) : Demonstrated inhibition of low-molecular-weight protein tyrosine phosphatases (LMWPTPs), suggesting a mechanism relevant to cancer cell proliferation .

Comparison: The target compound’s chloro and dimethoxy groups may enhance specificity for kinase or protease targets over non-selective cytotoxicity observed in styryl derivatives.

Antiparasitic Activity

- Compound 13 (naphthoquinone hybrid) exhibited strong activity against Trypanosoma cruzi and Leishmania amazonensis, attributed to cysteine protease inhibition .

- Triazole-thiones (Compounds 7–9) : Showed activity against microbial targets but lacked data on parasitic models .

Implication : The benzothiazole moiety in the target compound may similarly target proteases (e.g., cruzain, rhodesain), but its efficacy depends on substituent-driven binding affinity .

Biological Activity

N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's structure features a benzothiazole moiety substituted with a chloro group and a hydrazide functional group. Its molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The unique arrangement of functional groups contributes to its biological activity.

Synthesis Methods

Various synthetic approaches have been developed for this compound. Common methods include:

- Condensation Reactions : Utilizing benzothiazole derivatives with hydrazines in the presence of acid catalysts.

- Microwave-Assisted Synthesis : This technique enhances yield and reduces reaction times significantly.

Antitumor Activity

Recent studies indicate that this compound exhibits potent antitumor properties. It has shown effectiveness against various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : It disrupts the cell cycle, preventing cancer cell division.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 ± 1.2 | Apoptosis induction |

| HeLa (Cervical) | 9.8 ± 0.5 | Cell cycle arrest |

| A549 (Lung) | 15.0 ± 2.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Studies have reported:

- Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values indicating its potency.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 32 | Gram-positive |

| Escherichia coli | 16 | Gram-negative |

| Candida albicans | 64 | Fungal |

Case Studies

- Study on Antitumor Effects : A recent study evaluated the compound's effects on MCF-7 breast cancer cells, revealing significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial activity against a panel of bacteria and fungi, confirming its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via cyclization of a benzothiazole precursor followed by hydrazide coupling. A typical procedure involves refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by cooling, filtration, and recrystallization (yield: ~65%) . For analogous derivatives, coupling with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) is employed, with purification via reduced-pressure evaporation and chromatography .

- Critical Conditions : Solvent choice (DMSO for cyclization, ethanol for condensation), reflux duration (12–18 hours), and purification methods (recrystallization in water-ethanol mixtures) significantly impact yield and purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Techniques :

- NMR : To confirm hydrazide and methoxy group positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl and benzothiazole carbons).

- HPLC : For purity assessment, especially post-synthesis.

- Mass Spectrometry : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- Data Interpretation : Methoxy groups (~3.8 ppm in ¹H NMR) and hydrazide NH signals (~10 ppm) are key diagnostic peaks .

Q. What in vitro assays are used to evaluate its antimicrobial and anticancer potential?

- Antimicrobial Assays : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) determination .

- Anticancer Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, often comparing IC₅₀ values with standard chemotherapeutics .

Advanced Research Questions

Q. How can X-ray crystallography resolve its molecular structure and intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction (using SHELX programs) confirms bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular N–H⋯N and C–H⋯O/F bonds stabilize crystal packing .

- Validation : R-factor (<0.05) and data-to-parameter ratios (>15:1) ensure structural reliability. Hydrogen-bonding patterns are analyzed using graph-set notation .

Q. How do structural modifications (e.g., substituents on benzothiazole or hydrazide) influence biological activity?

- SAR Insights :

- Methoxy Groups : Enhance solubility and reactivity, improving bioavailability .

- Chloro Substituents : Increase lipophilicity, potentially boosting membrane penetration .

- Comparative Studies : Derivatives with nitro or fluorophenyl groups show varied activity profiles (e.g., nitro groups improve antimicrobial potency) .

- Experimental Design : Synthesize analogs (e.g., replacing methoxy with ethoxy) and compare bioactivity data to establish SAR .

Q. What strategies address contradictions in biological data across studies?

- Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Standardized protocols (e.g., identical cell passages, controlled incubation times) mitigate variability .

- Statistical Tools : Use ANOVA or dose-response curve fitting (e.g., GraphPad Prism) to validate reproducibility .

Q. How do hydrogen-bonding patterns affect physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.